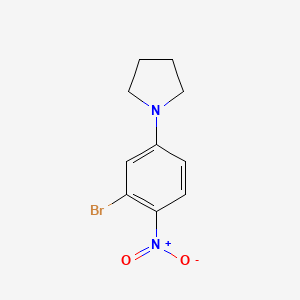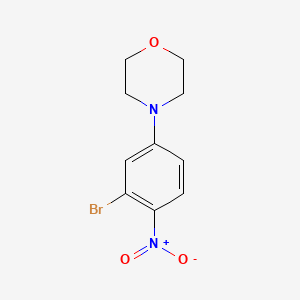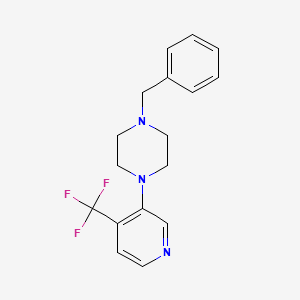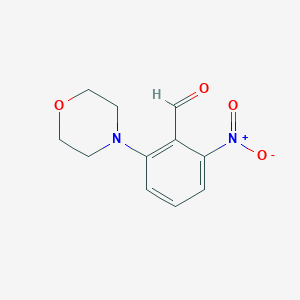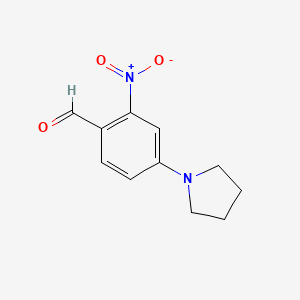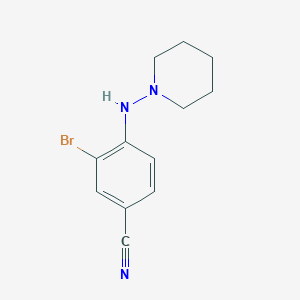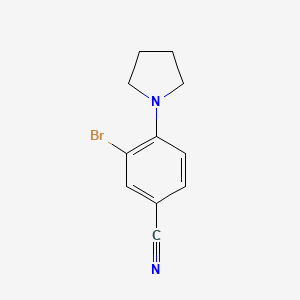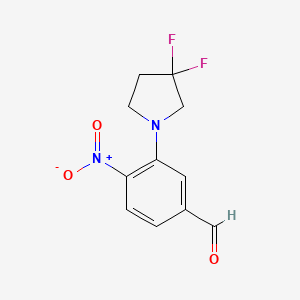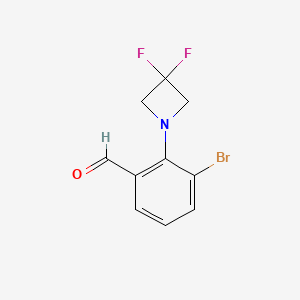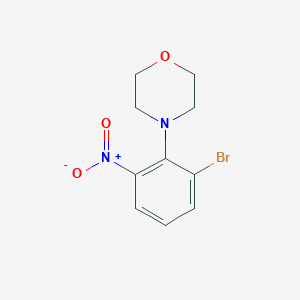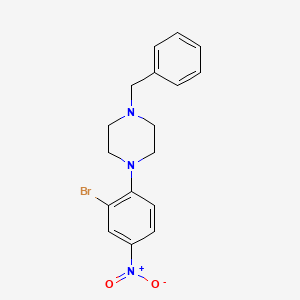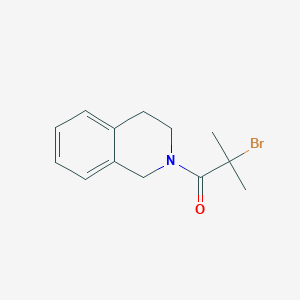![molecular formula C13H16N4O2 B1402056 Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379811-55-8](/img/structure/B1402056.png)
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, or ECMTP for short, is a chemical compound derived from the cyclobutylmethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate family. It is a white, crystalline solid with an empirical formula of C13H18N4O2 and a molecular weight of 258.31 g/mol. ECMTP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agent
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. This compound has shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, which are key factors in neuroinflammation . Additionally, it exhibited neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anticancer Activity
Pyrimidine derivatives, including the triazole-pyrimidine hybrid compounds, have been recognized for their anticancer properties. They have been found to exhibit anticancer activity against various human cancer cell lines, leading to cell death by apoptosis through the inhibition of CDK enzymes . This suggests that Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be a valuable compound in cancer research.
Antimalarial Activity
The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors, which are known for their antimalarial activity . This application is particularly significant in the search for new treatments against malaria.
HIV Research
It serves as a reactant in the synthesis of compounds that have pharmacological activity caused by binding to HIV TAR RNA . This indicates its potential use in the development of new therapeutic agents for HIV.
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound is utilized in the synthesis of Ruthenium (II)-Hmtpo complexes . Such complexes can have various applications, including as catalysts in chemical reactions or in materials science.
Vilsmeier Reaction
It acts as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . The Vilsmeier reaction is a form of formylation used to introduce aldehyde groups into substrates and is a valuable tool in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as CTM-TP, are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammation, respectively .
Mode of Action
CTM-TP interacts favorably with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway , thereby modulating the cellular stress responses and inflammation.
Biochemical Pathways
CTM-TP affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, CTM-TP reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This results in anti-neuroinflammatory properties .
Result of Action
CTM-TP exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that CTM-TP may have potential therapeutic applications in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Action Environment
The action, efficacy, and stability of CTM-TP can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action
properties
IUPAC Name |
ethyl 2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-12(18)10-7-14-13-15-11(9-5-4-6-9)16-17(13)8(10)2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPWGIUDWEDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



